molecular formula C13H8F4O B6374515 3-Fluoro-5-(2-trifluoromethylphenyl)phenol CAS No. 1261771-33-8

3-Fluoro-5-(2-trifluoromethylphenyl)phenol

Cat. No.: B6374515
CAS No.: 1261771-33-8
M. Wt: 256.19 g/mol
InChI Key: CGXRBTOLOKYOHH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-trifluoromethylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the phenyl ring. The molecular formula of this compound is C13H8F4O, and it has a molecular weight of 256.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-trifluoromethylphenyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes often utilize specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3-Fluoro-5-(2-trifluoromethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but with different substitution patterns.

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phenolic group.

    2-Fluoro-5-(3-trifluoromethylphenyl)phenol: Another structural isomer with different substitution positions.

Uniqueness

3-Fluoro-5-(2-trifluoromethylphenyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and trifluoromethyl groups can enhance its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXRBTOLOKYOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684427
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261771-33-8
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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